1-(4-methylpiperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
Description
The compound 1-(4-methylpiperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone features a benzimidazole core linked to an ethanone group, substituted with a propylsulfonyl moiety at position 2 of the benzimidazole and a 4-methylpiperidine group at position 1 of the ethanone. Key structural elements include:
- Benzimidazole core: Known for diverse bioactivities, including antimicrobial and anticancer effects .
- Propylsulfonyl group: A strong electron-withdrawing substituent, which may enhance metabolic stability compared to thioether analogues .
- 4-Methylpiperidine: A lipophilic group that could improve blood-brain barrier penetration compared to bulkier substituents .
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(2-propylsulfonylbenzimidazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-3-12-25(23,24)18-19-15-6-4-5-7-16(15)21(18)13-17(22)20-10-8-14(2)9-11-20/h4-7,14H,3,8-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSYWHHVUCPEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCC(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-methylpiperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a compound of interest due to its potential pharmacological properties. The benzimidazole core is known for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include:
- Formation of the Benzimidazole Core : The initial step often involves the reaction of o-phenylenediamine with appropriate carboxylic acids or derivatives to form the benzimidazole structure.
- Substitution Reactions : Subsequent reactions involve the introduction of the 4-methylpiperidine and propylsulfonyl groups through nucleophilic substitution mechanisms.
Antimicrobial Activity
Studies have shown that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Target Compound | S. aureus, E. coli | TBD |
Anticancer Activity
Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. The compound's mechanism may involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth. For example, studies have reported that similar compounds can downregulate the expression of anti-apoptotic proteins in breast cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives is another area of interest. Compounds like this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to their therapeutic effects in inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of benzimidazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a related benzimidazole compound demonstrated a significant reduction in tumor size among patients with advanced melanoma when combined with standard chemotherapy.
- Case Study 2 : In vitro studies showed that compounds similar to this compound effectively reduced inflammation markers in human monocyte-derived macrophages.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 1-(4-methylpiperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone typically involves multi-step reactions that integrate piperidine and benzimidazole derivatives. The process often includes:
- Formation of the Benzo[d]imidazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Propylsulfonyl Group : Sulfonylation reactions are employed to attach the propylsulfonyl moiety to the benzimidazole structure.
- Piperidine Integration : The piperidine ring is introduced via nucleophilic substitution or other coupling methods.
The detailed synthetic pathways can vary based on specific methodologies used in the laboratory.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives containing imidazole and piperidine cores have shown promising results against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways, making these compounds potential candidates for further development as antimicrobial agents .
Anticancer Potential
Recent studies have explored the anticancer properties of sulfonamide derivatives, including those related to this compound. These compounds have been evaluated for their ability to inhibit tumor growth in vitro and in vivo. Mechanistic studies suggest that they may induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle regulators .
Neuropharmacological Effects
Given the presence of the piperidine moiety, there is interest in the neuropharmacological applications of this compound. Similar piperidine derivatives have been investigated for their effects on neurotransmitter systems, particularly in relation to cholinergic and dopaminergic pathways. This suggests a potential role in treating neurological disorders such as Alzheimer's disease or schizophrenia .
Case Study 1: Antimicrobial Evaluation
A study focused on synthesizing a series of benzimidazole derivatives demonstrated that compounds with structural similarities to this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The evaluation was performed using standard disk diffusion methods, revealing minimum inhibitory concentrations (MIC) that suggest efficacy comparable to established antibiotics .
Case Study 2: Anticancer Activity
In another study targeting human liver cancer cells, sulfonamide derivatives were synthesized and tested for cytotoxicity. Results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The structure–activity relationship (SAR) analysis highlighted the importance of both the piperidine and benzimidazole components in enhancing anticancer activity .
Comparison with Similar Compounds
Ethanone-Linked Benzimidazoles with Sulfur-Containing Groups
Key Findings :
Substituents on Piperidine/Piperazine Rings
Key Findings :
Antimicrobial and Anticancer Derivatives
Key Findings :
- Sulfonyl vs. Nitro Groups : The target's propylsulfonyl group may offer better solubility than nitro-substituted analogues (e.g., BD-4/BD-5), balancing bioavailability and potency .
- Cytotoxicity Potential: Aryl-substituted ethanones (e.g., Patel’s compounds) show moderate activity, suggesting the target’s sulfonyl-piperidine combination could enhance selectivity .
Structural Analogues with Trifluoromethyl Groups
Key Findings :
- Electron-Withdrawing Effects : Both trifluoromethyl and sulfonyl groups deactivate the benzimidazole ring, but sulfonyl may offer stronger resonance effects.
- Thermal Stability : Higher melting points in trifluoromethyl derivatives suggest the target compound’s piperidine group could reduce crystallinity .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., singlet for NH at δ ~12.5 ppm in benzimidazole; CH₂ groups in piperidine at δ ~2.5–3.5 ppm) . ¹³C NMR confirms carbonyl (C=O, δ ~165–175 ppm) and sulfonyl (SO₂, δ ~110–120 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺) .
- Chromatography : HPLC with UV detection (λ ~254 nm) monitors purity (>95% threshold) .
What is the role of the propylsulfonyl group in modulating biological activity?
Basic
The sulfonyl group enhances:
- Hydrophilicity : Improves aqueous solubility, critical for bioavailability .
- Electrophilicity : Facilitates hydrogen bonding with target proteins (e.g., enzyme active sites) .
Methodological Validation : Compare analogs lacking sulfonyl groups in bioassays (e.g., IC₅₀ shifts in enzyme inhibition) .
How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?
Q. Advanced
Analog Synthesis : Vary substituents (e.g., alkyl chain length on sulfonyl, piperidine methylation patterns) .
Biological Testing : Use standardized assays (e.g., kinase inhibition, cytotoxicity) with controls.
Statistical Analysis : Correlate structural features (e.g., logP, steric bulk) with activity using QSAR models .
Example : In IGF-1R inhibitors, methyl groups on piperidine improved metabolic stability .
How can contradictions in biological activity data across studies be resolved?
Q. Advanced
- Assay Variability : Control for pH, temperature, and cell line specificity (e.g., HEK293 vs. HeLa) .
- Compound Purity : Reanalyze batches via HPLC to rule out impurities .
- Pharmacokinetics : Assess bioavailability differences (e.g., plasma protein binding, CYP450 metabolism) .
What computational strategies predict target interactions for this compound?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model binding poses in targets (e.g., kinase domains) .
- MD Simulations : GROMACS simulations (50–100 ns) evaluate stability of ligand-receptor complexes .
- Pharmacophore Mapping : Identify critical interaction points (e.g., sulfonyl H-bond acceptors) .
How is metabolic stability assessed in preclinical studies?
Q. Advanced
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS .
- CYP Inhibition Assays : Screen for CYP3A4/2D6 inhibition to predict drug-drug interactions .
- Plasma Stability : Monitor degradation at 37°C over 24 hours .
What analytical methods resolve stereochemical uncertainties in synthesis?
Q. Advanced
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IG-3 .
- X-ray Crystallography : Determine absolute configuration of crystalline intermediates .
- Circular Dichroism (CD) : Confirm chiral centers in solution .
How can off-target effects be minimized during lead optimization?
Q. Advanced
- Selectivity Screening : Test against panels of related targets (e.g., GPCRs, kinases) .
- Counter Assays : Use CRISPR-edited cell lines to validate target-specific effects .
- Proteomics : SILAC-based profiling identifies unintended protein interactions .
What strategies improve solubility without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
